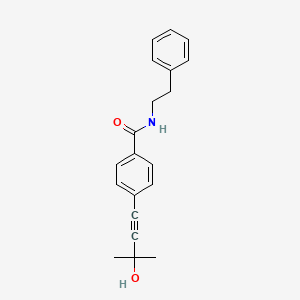
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide, also known as HMB, is a metabolite of the amino acid leucine. HMB has been shown to have potential benefits in enhancing muscle growth and preventing muscle breakdown. In
Mécanisme D'action
The exact mechanism of action of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which is involved in muscle protein synthesis. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide may also work by reducing the activity of the ubiquitin-proteasome system, which is involved in muscle protein breakdown.
Biochemical and physiological effects:
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been shown to increase muscle mass and strength, improve muscle function and performance, and reduce muscle damage and soreness. It has also been shown to improve immune function, reduce inflammation, and promote bone health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its well-established safety profile. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been shown to be safe and well-tolerated in humans at doses up to 6 grams per day. However, one limitation of using 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its relatively high cost compared to other supplements.
Orientations Futures
There are several areas of future research that could be explored with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide. One area of interest is the potential use of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in the treatment of muscle wasting conditions, such as sarcopenia and cachexia. Another area of interest is the potential use of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide in the prevention and treatment of bone loss and osteoporosis. Additionally, further research could be conducted to explore the effects of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide on immune function and inflammation, as well as its potential use in improving cognitive function and reducing the risk of age-related cognitive decline.
Méthodes De Synthèse
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide can be synthesized from leucine through a series of chemical reactions. The first step involves the oxidation of leucine to alpha-ketoisocaproic acid (KIC), which is then converted to 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide via a reduction reaction. The final step involves the condensation of 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide with benzoyl chloride to form 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential benefits in enhancing muscle growth and preventing muscle breakdown. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function and performance. 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(2-phenylethyl)benzamide has also been studied for its potential benefits in improving immune function, reducing inflammation, and promoting bone health.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-20(2,23)14-12-17-8-10-18(11-9-17)19(22)21-15-13-16-6-4-3-5-7-16/h3-11,23H,13,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWDYATZQOBVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(2-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)

![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)
![N-(2-{4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B5206421.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5206427.png)
![N-(2-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5206428.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B5206434.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206436.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]hydrazino}-2-oxo-N-2-pyridinylacetamide](/img/structure/B5206437.png)


![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)